Benzyl butyrate
Overview
Description
Benzyl butyrate is a fragrance compound that belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. It is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters. The compound has been reviewed for its toxicological and dermatological safety when used as a fragrance ingredient .
Synthesis Analysis
Several methods have been developed for the synthesis of benzyl butyrate. One approach involves the use of immobilized lipases in a solvent-free system (SFS) for the esterification of benzyl alcohol and butyric acid. Novozym 435, a commercial immobilized lipase, showed a high conversion rate of 80%, while a new lipase, NS 88011, reached a conversion of 46%. A fed-batch strategy was employed to maintain enzyme activity and overcome the deactivating effects of butyric acid . Other synthesis methods include the use of Fe-β zeolite , ceric sulfate , and sodium hydrogen sulfate as catalysts, with varying conditions affecting the yield and conversion rates.
Molecular Structure Analysis
The molecular structure of benzyl butyrate-related compounds has been studied using various techniques. For instance, the crystal structure and conformation of a related compound, methyl 2-methyl-3-[benzyl-(phenyl)phosphinyl]butyrate, were determined by X-ray diffraction, revealing a threo-configuration and preferred conformation . Additionally, Density Functional Theory (DFT) calculations have been used to optimize the molecular geometry and vibrational frequencies of similar molecules, providing insights into their structural properties .
Chemical Reactions Analysis
The chemical reactivity of benzyl butyrate and related compounds has been explored in various studies. For example, the synthesis of benzyltetrahydropyrans involved the reaction of benzylsodium with chloro- and bromotetrahydropyrans, demonstrating the potential for benzyl butyrate derivatives to participate in further chemical transformations .
Physical and Chemical Properties Analysis
Benzyl butyrate's physical properties, such as its acute toxicity, skin irritation, and sensitization potential, have been summarized in a detailed review. The compound's toxicokinetics and repeated dose data were also evaluated to assess its safety . The physical and chemical properties of benzyl butyrate are crucial for its application as a fragrance ingredient and for understanding its behavior in various environments.
Relevant Case Studies
While the provided papers do not detail specific case studies involving benzyl butyrate, the synthesis methods and molecular structure analyses contribute to a broader understanding of its applications and safety in the fragrance industry. The safety assessment published alongside the toxicologic and dermatologic review of benzyl butyrate provides a comprehensive evaluation of its use in fragrances .
Scientific Research Applications
Food and Cosmetics Industries
- Specific Scientific Field : Food Science and Cosmetology
- Summary of the Application : Benzyl butyrate is an ester compound that has been broadly exploited in the food, cosmetic, detergent, chemical, and pharmaceutical industries . Various food beverages contain added Benzyl butyrate to enhance their taste, and the fragrance cosmetic industries add Benzyl butyrate to achieve a particular fruity or floral scent .
- Methods of Application : Benzyl butyrate is added to food and cosmetic products during their manufacturing process to enhance their taste and smell .
- Results or Outcomes : The addition of Benzyl butyrate enhances the sensory appeal of food and cosmetic products, making them more desirable to consumers .
Biofuel Production
- Specific Scientific Field : Biochemical Engineering
- Summary of the Application : Benzyl butyrate, with a melting point below −47 °C and a flash point above 38 °C, is compatible with kerosene and also showed miscibility with kerosene at low temperatures . With such excellent compatibility with, and similar properties to, gasoline, jet fuel, and diesel components, Benzyl butyrate is considered as a potential aviation fuel constituent .
- Results or Outcomes : The use of Benzyl butyrate as a biofuel could potentially reduce the environmental impact of traditional fossil fuels .
Plasticizer
- Specific Scientific Field : Polymer Science
- Summary of the Application : Benzyl butyrate is used as a plasticizer . Plasticizers are additives that increase the plasticity or decrease the viscosity of a material.
- Methods of Application : Benzyl butyrate is mixed with the material during the manufacturing process to act as a plasticizer .
- Results or Outcomes : The addition of Benzyl butyrate makes the material more flexible and durable .
Odorants and Flavoring
- Specific Scientific Field : Food Science and Cosmetology
- Summary of the Application : Benzyl butyrate is used as an odorant and flavoring agent . It imparts a pleasant smell and taste to products.
- Methods of Application : Benzyl butyrate is added to products during the manufacturing process to enhance their smell and taste .
- Results or Outcomes : The addition of Benzyl butyrate improves the sensory appeal of products, making them more desirable to consumers .
Cellulose Acetate Butyrate (CAB) Production
- Specific Scientific Field : Polymer Science
- Summary of the Application : Benzyl butyrate is used in the production of cellulose acetate butyrate (CAB), a type of plastic .
- Methods of Application : Benzyl butyrate is used in the chemical synthesis of CAB, which involves the acetylation and butyration of cellulose .
- Results or Outcomes : CAB is a versatile plastic that is used in a wide variety of tools, paints, and coatings. It is more resistant to degradation than cellulose acetate .
Modulation of Gene Expression
- Specific Scientific Field : Molecular Biology
- Summary of the Application : Recent research has shown that butyrate, a compound related to benzyl butyrate, plays an essential and direct role in modulating gene expression of cytotoxic T-cells .
- Methods of Application : This application is primarily in the field of research and involves the use of butyrate in cell culture experiments .
- Results or Outcomes : The use of butyrate in these experiments has shown that it can have an anti-inflammatory effect on neutrophils, reducing their migration to wounds .
properties
IUPAC Name |
benzyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGZNXBKCOUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047510 | |
Record name | Benzyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a heavy fruity-floral, plum-like odour | |
Record name | Butanoic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 to 240.00 °C. @ 760.00 mm Hg | |
Record name | Phenylmethyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.012 | |
Record name | Benzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl butyrate | |
CAS RN |
103-37-7 | |
Record name | Benzyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L0NDE31F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phenylmethyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21.00 °C. @ 760.00 mm Hg | |
Record name | Phenylmethyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.